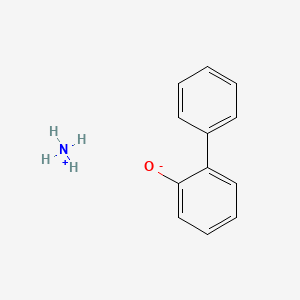
o-Phenylphenol ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Phenylphenol ammonium salt is a chemical compound derived from o-Phenylphenol, which is an organic compound with the formula C12H10O. It is commonly used as a fungicide and preservative, particularly in the agricultural sector for the treatment of fruits and vegetables. The ammonium salt form enhances its solubility in water, making it more effective for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of o-Phenylphenol ammonium salt typically involves the neutralization of o-Phenylphenol with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of o-Phenylphenol to its ammonium salt form. The general reaction can be represented as follows:
C12H10O+NH4OH→C12H10ONH4+H2O
This reaction is usually conducted at room temperature, and the product is isolated by evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction is carried out in reactors equipped with stirring mechanisms to ensure uniform mixing. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
o-Phenylphenol ammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydroxyl group directs the substitution to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are commonly used for substitution reactions.
Major Products
Oxidation: Produces quinones such as para-benzoquinone.
Reduction: Produces hydroquinones.
Substitution: Produces various substituted phenols depending on the reagent used.
Scientific Research Applications
o-Phenylphenol ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving microbial inhibition and as a preservative in biological samples.
Medicine: Investigated for its potential antimicrobial properties and its use in disinfectants.
Industry: Widely used as a fungicide and preservative in the agricultural sector, particularly for the treatment of citrus fruits.
Mechanism of Action
The mechanism of action of o-Phenylphenol ammonium salt involves the disruption of microbial cell membranes. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other phenolic compounds and is effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler phenolic compound with similar antimicrobial properties but higher toxicity.
Hexachlorophene: Another phenolic compound used as a disinfectant, known for its strong antimicrobial activity.
Quaternary Ammonium Compounds: These compounds also exhibit antimicrobial properties but have different mechanisms of action.
Uniqueness
o-Phenylphenol ammonium salt is unique due to its enhanced solubility in water, making it more effective for applications requiring aqueous solutions. Additionally, it has a lower toxicity profile compared to phenol, making it safer for use in various applications.
Properties
CAS No. |
52704-98-0 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
azanium;2-phenylphenolate |
InChI |
InChI=1S/C12H10O.H3N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;1H3 |
InChI Key |
WTPWCIBYJWGZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















